molecular formula C7H5BrClNO4S B1374499 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1247054-40-5

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1374499
CAS No.: 1247054-40-5
M. Wt: 314.54 g/mol
InChI Key: SCOFBPIFCHKTSQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound with a complex structure that includes bromine, methyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring

Scientific Research Applications

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electrons) attacks the positively charged carbon at the benzylic position, leading to a substitution of the bromine atom . The exact mode of action can depend on the nature of the benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific context of its use. Given its reactivity at the benzylic position, it could potentially be involved in the modification of aromatic organic compounds . Such modifications could alter the properties of these compounds and affect their behavior in various biochemical pathways.

Result of Action

The result of the compound’s action would be the substitution of the bromine atom at the benzylic position with a nucleophile . This could result in the formation of a new organic compound with different properties. The exact molecular and cellular effects would depend on the nature of the nucleophile and the context of the reaction.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions . It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation intermediates and nucleophiles. The compound’s sulfonyl chloride group is highly reactive, making it an effective electrophile that can form covalent bonds with nucleophilic sites on biomolecules. This interaction is crucial for modifying proteins and other biomolecules, enabling the study of their functions and interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with nucleophilic sites on proteins can lead to changes in protein activity, affecting downstream signaling pathways and gene expression. Additionally, the compound’s nitro group can participate in redox reactions, further influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules . The sulfonyl chloride group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. The compound’s bromine and nitro groups can also participate in redox reactions, further influencing the activity of biomolecules and altering gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in protein activity and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can selectively modify specific proteins and pathways, leading to subtle changes in cellular function. At high doses, the compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo redox reactions, particularly involving its nitro group, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is influenced by the presence of specific enzymes, such as oxidoreductases, which can modify its chemical structure and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on transport proteins, facilitating its movement across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other biomolecules. These interactions influence the compound’s localization and overall distribution within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the sulfonyl chloride group can facilitate the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can modify proteins involved in cellular processes. The compound’s localization can also affect its activity and function, influencing its overall impact on cellular physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Chlorination: The conversion of the sulfonyl group to a sulfonyl chloride group.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents on the benzene ring.

    Reduction Reactions: Products with amine groups replacing nitro groups.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methyl-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    4-Bromo-3-methyl-5-nitrobenzene-1-sulfonyl chloride: Positional isomer with different substitution pattern on the benzene ring.

Properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFBPIFCHKTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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